3-(4-methanesulfonylpiperazine-1-carbonyl)-6-(1H-pyrazol-1-yl)pyridazine

Description

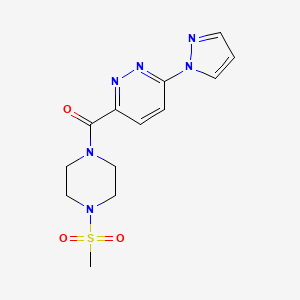

The compound 3-(4-methanesulfonylpiperazine-1-carbonyl)-6-(1H-pyrazol-1-yl)pyridazine features a pyridazine core substituted at the 3-position with a 4-methanesulfonylpiperazine-1-carbonyl group and at the 6-position with a 1H-pyrazole moiety. The methanesulfonyl group enhances solubility and metabolic stability, while the pyrazole ring may facilitate π-π stacking interactions in biological targets .

Properties

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-(6-pyrazol-1-ylpyridazin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O3S/c1-23(21,22)18-9-7-17(8-10-18)13(20)11-3-4-12(16-15-11)19-6-2-5-14-19/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLGZYULQIOXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-methanesulfonylpiperazine-1-carbonyl)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

The chemical structure of the compound can be represented by the following molecular formula:

- Molecular Formula : C18H25N7O3S

- Molecular Weight : 419.5 g/mol

The compound features a pyridazine core with a pyrazole substituent and a methanesulfonylpiperazine moiety, which may contribute to its biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound has been studied for its potential as an inhibitor of the PI3Kδ pathway, which plays a crucial role in inflammation and cancer proliferation.

Efficacy in Preclinical Studies

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines, including those similar to our compound of interest, exhibit potent inhibitory effects on PI3Kδ with IC50 values as low as 18 nM. This suggests that modifications to the core structure can significantly enhance biological activity and selectivity against specific kinases .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| CPL302415 | 18 | High |

| Other Derivatives | Varies | Moderate to High |

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory Agents : Given its action on the PI3Kδ pathway, it may be effective in treating autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis.

- Anticancer Activity : The inhibition of cellular proliferation pathways positions this compound as a candidate for cancer therapy.

Case Study 1: Inhibition of PI3Kδ

In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, it was found that compounds with structural similarities to this compound displayed significant inhibition of PI3Kδ. The study highlighted the importance of substituents at specific positions on the pyrazole and piperazine rings for enhancing potency .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that they could reduce pro-inflammatory cytokine production in vitro. This suggests that compounds like our target may have similar effects and could be further explored for therapeutic use in inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyridazine Derivatives

3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Structure : Differs by replacing the 4-methanesulfonylpiperazine-1-carbonyl group with an unsubstituted piperazine.

- Properties : Lacks the sulfonyl and carbonyl groups, reducing polarity and hydrogen-bonding capacity. Molecular weight is 230.26 g/mol (vs. ~400 g/mol for the target compound), likely improving membrane permeability .

- Synthesis : Prepared via nucleophilic substitution, avoiding the acylation step required for the target compound .

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Structure : Replaces piperazine with piperidine (one nitrogen atom instead of two).

- Properties: Reduced basicity due to the absence of a secondary amine.

Sulfonyl-Substituted Piperazine Derivatives

3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

- Structure : Features a biphenyl sulfonyl group on piperazine and a trimethylpyrazole.

- Properties : Higher molecular weight (488.6 g/mol) and lipophilicity due to the biphenyl group, which may reduce solubility but enhance receptor affinity .

3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Functional Group Variations

6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine

- Structure : Triazolo-pyridazine core with difluoro and indazole groups.

- Properties : Acts as a tyrosine kinase inhibitor (antineoplastic). Fluorine atoms enhance metabolic stability and blood-brain barrier penetration, a feature absent in the target compound .

3-Hydrazino-6-(2-methyl-imidazol-1-yl)-pyridazine

- Structure : Hydrazine substituent at the 3-position.

- Properties : Exhibits antihypertensive activity. The hydrazine group allows for Schiff base formation, differing from the target compound’s acylated piperazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.